molecular formula C9H17NO3S B12626017 6-(3-Sulfanylpropanamido)hexanoic acid CAS No. 918132-65-7

6-(3-Sulfanylpropanamido)hexanoic acid

Cat. No.: B12626017
CAS No.: 918132-65-7
M. Wt: 219.30 g/mol
InChI Key: VXRKOBSLSGIERN-UHFFFAOYSA-N
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Description

6-(3-Sulfanylpropanamido)hexanoic acid is an organic compound characterized by the presence of a hexanoic acid backbone with an amido group at the sixth position and a sulfanylpropanamido group attached to the amido nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Sulfanylpropanamido)hexanoic acid typically involves the following steps:

    Formation of the Amido Group: The initial step involves the reaction of hexanoic acid with an appropriate amine to form the amido group at the sixth position.

    Introduction of the Sulfanylpropanamido Group: The next step involves the introduction of the sulfanylpropanamido group. This can be achieved through a nucleophilic substitution reaction where a suitable sulfanylpropanamide is reacted with the amido group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Sulfanylpropanamido)hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amido group can be reduced to form amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Thiols or amines for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Sulfanylpropanamido)hexanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3-Sulfanylpropanamido)hexanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may affect pathways related to oxidative stress, inflammation, or cell proliferation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic Acid: A simple carboxylic acid with a six-carbon chain.

    Sulfanylpropanoic Acid: Contains a sulfanyl group attached to a propanoic acid backbone.

    Aminocaproic Acid: An amido derivative of hexanoic acid.

Uniqueness

6-(3-Sulfanylpropanamido)hexanoic acid is unique due to the presence of both an amido group and a sulfanylpropanamido group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit diverse biological activities compared to its simpler counterparts.

Properties

IUPAC Name

6-(3-sulfanylpropanoylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c11-8(5-7-14)10-6-3-1-2-4-9(12)13/h14H,1-7H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRKOBSLSGIERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCNC(=O)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60846562
Record name 6-(3-Sulfanylpropanamido)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60846562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918132-65-7
Record name 6-(3-Sulfanylpropanamido)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60846562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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